molecular formula C13H17N3O4 B1415136 Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate CAS No. 735213-47-5

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Cat. No. B1415136
CAS RN: 735213-47-5
M. Wt: 279.29 g/mol
InChI Key: YEWNCBNFPSRCKN-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, also known as MMP-5-NB, is an organic compound that has a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol, and it is synthesized by reacting 4-methylpiperazine with 5-nitrobenzene-1-carboxylic acid. MMP-5-NB has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Pharmacology: Serotonin Receptor Ligands

This compound has been utilized in the synthesis of analogs that act as ligands for serotonin 5-HT2A receptors . These receptors are significant in various neurological processes and can be potential targets for treating disorders such as depression, anxiety, and schizophrenia.

Medicine: Development of Therapeutic Agents

While specific data on “Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate” is limited, related compounds have shown promise in the development of therapeutic agents . The nitro group in the compound could be explored for its potential bioactivity in creating new medicinal formulations.

Materials Science: Organic Synthesis

In materials science, this compound could be used as a precursor in organic synthesis, contributing to the development of new materials with specific electrical, optical, or mechanical properties .

Chemical Engineering: Process Optimization

The compound’s characteristics might be valuable in chemical engineering for process optimization, particularly in the synthesis of complex organic molecules. Its stability and reactivity could be key factors in improving production efficiency .

properties

IUPAC Name

methyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)12-4-3-10(16(18)19)9-11(12)13(17)20-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWNCBNFPSRCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Synthesis routes and methods

Procedure details

A solution of methyl 2-fluoro-5-nitro-benzoate (3.487 g, 17.511 mmol) and N-methylpiperazine (3.855 mL, 3.508 g, 35.022 mmol) in 30 mL of anhydrous methanol was heated to reflux for 5 hours.
Quantity
3.487 g
Type
reactant
Reaction Step One
Quantity
3.855 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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